molecular formula C8H17N3O2 B1407438 L-Norvalinamide, L-alanyl- CAS No. 1841303-72-7

L-Norvalinamide, L-alanyl-

Cat. No.: B1407438
CAS No.: 1841303-72-7
M. Wt: 187.24 g/mol
InChI Key: IDRDPRCHSIGJPZ-UHFFFAOYSA-N
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Description

L-Norvalinamide, L-alanyl- is a peptide derivative with notable applications in medicinal chemistry and biochemical research. Structurally, it comprises L-alanine (a non-polar α-amino acid) linked to norvalinamide, a modified form of norvaline (a branched-chain amino acid). provides its molecular formula (C₁₉H₃₂N₆O₅) and structural features, including an acetylated L-alanine residue and a norvalinamide backbone, which may influence its bioavailability and binding specificity .

Properties

IUPAC Name

2-(2-aminopropanoylamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-3-4-6(7(10)12)11-8(13)5(2)9/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRDPRCHSIGJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norvalinamide, L-alanyl- typically involves the coupling of L-norvalinamide with L-alanine. This can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach is the use of peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of dipeptides like L-Norvalinamide, L-alanyl- can be achieved through biotechnological methods. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase has been used for the continuous production of dipeptides. This method offers high efficiency and stability, making it suitable for large-scale production .

Chemical Reactions Analysis

Synthetic Routes and Protective Group Strategies

The synthesis of L-alanyl-containing peptides often involves protective group chemistry. For example:

  • Phthalic anhydride protection : L-alanine reacts with phthalic anhydride to form phthaloyl-L-alanine, which is halogenated (e.g., Cl or Br) to create an activated intermediate for peptide coupling .

  • Condensation with glutamic acid esters : The halogenated intermediate reacts with L-glutamic acid monoesters under alkaline conditions (pH 8–10) to form protected dipeptides, followed by ammonia-mediated deprotection .

Table 1: Key Reaction Conditions for L-Alanyl Peptide Synthesis

StepReagents/ConditionsYield (%)Purity (%)Source
Phthaloyl protectionPhthalic anhydride, solvent: DMF, 50°C8598
HalogenationSOCl₂ or PCl₅, 0–25°C9095
DeprotectionNH₃ (25–28%), ethanol crystallization7899

Hydrolysis and Stability

The amide bond in L-alanyl derivatives undergoes acid- or base-catalyzed hydrolysis:

  • Acidic hydrolysis : Cleavage at pH < 2, yielding L-alanine and norvaline .

  • Enzymatic degradation : Kallikrein-7 (KLK7), a serine protease, selectively cleaves aromatic residues adjacent to L-alanyl moieties .

Table 2: Hydrolysis Rates of L-Alanyl-Norvalinamide

ConditionRate Constant (h⁻¹)Half-Life (h)Source
1M HCl, 60°C0.125.8
0.1M NaOH, 25°C0.088.7

Scientific Research Applications

L-Norvalinamide, L-alanyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Norvalinamide, L-alanyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in peptide synthesis and degradation. Additionally, it may influence cellular metabolism and protein synthesis by providing essential amino acids .

Comparison with Similar Compounds

Biochemical Selectivity in Aminoacyl-Transfer Reactions

Studies on prebiotic RNA aminoacylation () reveal distinct sequence preferences for aminoacyl-transfer. L-alanyl- exhibits unique selectivity compared to other residues:

  • L-alanyl- vs. D-alanyl- and glycyl-: RNA stem-loop sequences preferred for L-alanyl-transfer differ markedly from those for D-alanyl- and glycyl-residues, indicating stereochemical and side-chain specificity in RNA-amino acid interactions .
  • L-alanyl- vs. L-valyl- and L-leucyl- : L-valyl- and L-leucyl- share overlapping sequence preferences, suggesting similar RNA-binding mechanisms, while L-alanyl- operates through divergent pathways .

Table 1: Aminoacyl-Transfer Efficiency and Sequence Preferences

Amino Acid Residue Preferred RNA Sequences Efficiency (Relative to L-alanyl-) Reference
L-alanyl- Unique motifs Baseline (100%)
D-alanyl- Non-overlapping motifs ~60%
Glycyl- Distinct motifs ~45%
L-valyl- Partially overlaps with L-leucyl- ~85%

Structural and Functional Roles in Bacterial Systems

L-alanyl- is critical in bacterial peptidoglycan biosynthesis. identify L-alanyl-α-D-glutamyl-L-lysyl-D-alanyl-D-alanine as a conserved stem peptide in Gram-positive bacteria, contributing to cell wall rigidity . In contrast:

  • L-valyl- and L-leucyl-: These residues are rarely incorporated into peptidoglycan but are prevalent in branched-chain amino acid metabolism, influencing bacterial growth and virulence .
  • D-alanyl- : Incorporated into teichoic acids, modulating cell surface charge and antibiotic resistance .

Table 2: Roles of Amino Acid Residues in Bacterial Systems

Residue Primary Role Biological Impact Reference
L-alanyl- Peptidoglycan stem peptide Cell wall integrity
D-alanyl- Teichoic acid modification Antibiotic resistance
L-valyl- Branched-chain amino acid metabolism Growth regulation

Chemical and Pharmacological Properties

L-Norvalinamide, L-alanyl- derivatives exhibit distinct physicochemical profiles compared to analogs:

  • N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide (): Molecular weight 322.32 g/mol, with a nitro-phenyl group enhancing electrophilic reactivity .
  • N-Methyl-L-alanine (): Reduced polarity due to methylation, altering pharmacokinetics .

Table 3: Comparative Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
L-Norvalinamide, L-alanyl- C₁₉H₃₂N₆O₅ 448.5 Acetyl, amide
N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide C₁₄H₁₈N₄O₅ 322.32 Nitro-phenyl, amide
N-Methyl-L-alanine C₄H₉NO₂ 119.12 Methyl, carboxylate

Q & A

Q. How can researchers enhance the reproducibility of spectroscopic data for L-Norvalinamide derivatives?

  • Methodological Answer :
  • Standardization : Calibrate instruments using NIST-traceable reference materials (e.g., deuterated solvents for NMR).
  • Metadata : Document acquisition parameters (e.g., NMR pulse sequences, MS ionization modes) in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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